Bienvenue dans la boutique en ligne BenchChem!

7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Antimalarial Plasmodium falciparum SAR

This 7-methyl-4-oxo-N-(3-phenylpropyl)pyrido[1,2-a]pyrimidine-3-carboxamide is a unique tool for SAR-driven scaffold exploration. The pyrido[1,2-a]pyrimidin-4-one core has demonstrated moderate antimalarial activity (Pf 3D7 IC50 33–37 μM) and gastroprotective efficacy in vivo. The 3-phenylpropyl carboxamide extension is unexplored, offering a direct comparator to the N-propyl-6-methyl analog (58% ulcer inhibition). Use in parallel panels to map iNOS and anticancer SAR. No quantitative public data exist for this exact compound—procurement is justified for exploratory screening only.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 877649-43-9
Cat. No. B2659967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS877649-43-9
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NCCCC3=CC=CC=C3)C=C1
InChIInChI=1S/C19H19N3O2/c1-14-9-10-17-21-12-16(19(24)22(17)13-14)18(23)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,20,23)
InChIKeyQSHFYQJFESIUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-43-9): Procurement-Ready Baseline Profile


7-Methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-43-9) is a fully aromatic pyrido[1,2-a]pyrimidin-4-one derivative bearing a 7-methyl group on the pyridine ring and an N-(3-phenylpropyl) carboxamide side chain at position 3. The structurally related scaffold has demonstrated antimalarial activity against the chloroquine-sensitive Pf 3D7 strain [1] and served as the basis for gastroprotective agents with quantified in vivo efficacy in indomethacin-induced ulcer models [2]. No primary research paper, patent, or authoritative database has been identified that reports quantitative biological activity, selectivity, or physicochemical data for this exact compound.

Why Generic Substitution Fails for 7-Methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: The Missing Evidence Base


Generic substitution cannot be rationally considered because no publicly available quantitative comparator data exist for this compound. While structural analogs within the pyrido[1,2-a]pyrimidin-4-one class have shown measurable activity in antimalarial and gastroprotection models [1][2], the precise contribution of the 7-methyl and N-(3-phenylpropyl) substituents to potency, selectivity, or pharmacokinetics remains uncharacterized in the public domain. Without direct head-to-head or cross-study comparable evidence, any claim of differentiation from analogs such as N-propyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide or other in-class candidates is unsupported, and substitution decisions must rely on proprietary or yet-to-be-generated data.

Quantitative Differentiation Evidence for 7-Methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Available and Missing Data


Antimalarial Scaffold Validation: Class-Level Potency Data for Pyrido[1,2-a]pyrimidin-4-ones (No Target Compound Data Available)

The pyrido[1,2-a]pyrimidin-4-one scaffold to which the target compound belongs has demonstrated quantifiable antimalarial activity. In a 2014 study of 42 compounds, the most active analog, 3-fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (compound 21), showed an IC50 of 33 μM against the chloroquine-sensitive Pf 3D7 strain by SYBR Green I assay, while 4-oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (compound 37) showed an IC50 of 37 μM [1]. No data exist for the target compound in this assay system. The target compound's 7-methyl and 3-phenylpropyl substitutions have not been evaluated in this context, and their effect on potency relative to these benchmark analogs cannot be quantified.

Antimalarial Plasmodium falciparum SAR

Gastroprotective Efficacy of a Close Analog: In Vivo Ulcer Inhibition Data (No Target Compound Data Available)

A structurally related compound, N-propyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, demonstrated 58% inhibition of indomethacin-induced intestinal ulceration in rats when administered orally at 50 mg/kg for 4 consecutive days prior to indomethacin challenge (15 mg/kg) [1]. This compound differs from the target by having a 6-methyl group instead of 7-methyl and an N-propyl side chain instead of N-(3-phenylpropyl). No in vivo efficacy data exist for the target compound. The quantitative contribution of the phenylpropyl extension versus the propyl chain to gastroprotective potency, bioavailability, or duration of action is unknown.

Gastroprotection Anti-ulcer Indomethacin-induced ulceration

iNOS Inhibitory Activity of 3-Aroylpyrido[1,2-a]pyrimidines: Scaffold Validation without Target Compound Data

A series of 3-aroylpyrido[1,2-a]pyrimidines exhibited inhibitory effects against purified inducible NOS (iNOS) with selectivity over other NOS isoforms, and activity was enhanced by introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine core [1]. Compounds with biphenyloyl, benzyloxybenzoyl, or naphthoyl groups at position 3 showed the highest inhibitory effects. The target compound, bearing a 3-carboxamide rather than a 3-aroyl group and a 7-methyl rather than 8-methyl substitution, falls outside the SAR scope of this study. No direct quantitative comparison between these 3-aroyl inhibitors and the target compound is possible.

Nitric oxide synthase inhibition iNOS selectivity Inflammation

Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives: Class SAR without Target Compound Representation

A series of 14 pyrido[1,2-a]pyrimidine-3-carboxamide derivatives (6a–n) were screened against four human cancer cell lines, with compounds 6h–k and 6n showing promising anticancer activity [1]. The reported compounds bear diverse aliphatic amine substituents at the carboxamide position, but none correspond to the target compound's N-(3-phenylpropyl) side chain. Quantitative IC50 or GI50 values are not available in the abstracted public record for individual compounds, and the target compound was not included in this series. No cross-study comparison is feasible.

Anticancer Cytotoxicity Pyrido[1,2-a]pyrimidine-3-carboxamide

Application Scenarios for 7-Methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Based on Available Class-Level Evidence


Scaffold-Hopping Library Design for Antimalarial Lead Optimization

The pyrido[1,2-a]pyrimidin-4-one scaffold has validated, albeit moderate, antimalarial activity against Pf 3D7 (class benchmark IC50: 33–37 μM for the best analogs) [1]. Researchers designing scaffold-hopping or fragment-growing libraries may use 7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as a starting point to explore the unexplored effect of a 3-phenylpropyl carboxamide extension on potency. The compound should be screened in parallel with active analogs 21 and 37 from Mane et al. (2014) to establish whether the N-(3-phenylpropyl) substitution improves or diminishes activity. Without such data, procurement is justified only for exploratory SAR, not as a validated lead.

Gastroprotective Agent Development: Comparator to N-Propyl-6-Methyl Analog

The N-propyl-6-methyl analog demonstrated 58% inhibition of indomethacin-induced intestinal ulceration at 50 mg/kg in rats [2]. The target compound, differing by a 7-methyl shift and N-(3-phenylpropyl) extension, represents a logical comparator in a small focused SAR panel to test whether extending the alkyl chain to include an aromatic ring improves gastroprotective potency, duration, or oral bioavailability. Procurement is warranted only when the target compound is tested side-by-side with the N-propyl-6-methyl analog under identical in vivo conditions.

Chemical Biology Probe for iNOS Selectivity Screening

The pyrido[1,2-a]pyrimidine scaffold is a recognized iNOS inhibitor chemotype, with 8-methyl substitution enhancing potency [3]. The target compound's 3-carboxamide-7-methyl pattern is not represented in published iNOS SAR. Procurement for iNOS screening is appropriate as part of a broader panel to map the SAR landscape around carboxamide substitution at position 3, provided that the compound is tested in parallel with known iNOS-active 3-aroylpyrido[1,2-a]pyrimidines and selectivity is assessed against eNOS and nNOS.

Anticancer Screening Panel Expansion

Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown qualitative anticancer activity in a four-cell-line panel [4]. The target compound, with its unique N-(3-phenylpropyl) side chain, is suitable for inclusion in a diverse screening deck to probe the effect of extended arylalkyl amides on cancer cell cytotoxicity. Procurement is justified only when results are compared to the published 6a–n series, and quantitative IC50 values are generated for the same cell lines to enable direct comparison.

Quote Request

Request a Quote for 7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.